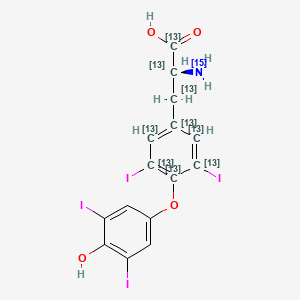

Levothyroxine-13C9-15N

Vue d'ensemble

Description

L-Thyroxine-13C9,15N est une forme synthétique de l'hormone thyroïdienne thyroxine, marquée avec des isotopes de carbone-13 et d'azote-15. Ce composé est principalement utilisé comme étalon interne pour la quantification de la L-thyroxine par chromatographie en phase gazeuse-spectrométrie de masse (GC-MS) ou chromatographie liquide-spectrométrie de masse (LC-MS) . La L-thyroxine elle-même est une hormone cruciale produite par la glande thyroïde, jouant un rôle important dans la régulation du métabolisme, de la croissance et du développement.

Applications De Recherche Scientifique

L-Thyroxine-13C9,15N has a wide range of scientific research applications, including:

Chemistry: Used as an internal standard in analytical techniques like GC-MS and LC-MS for the quantification of L-thyroxine.

Biology: Employed in metabolic studies to trace the pathways and transformations of thyroxine in biological systems.

Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of thyroxine.

Industry: Applied in the quality control of pharmaceutical formulations containing thyroxine.

Mécanisme D'action

Target of Action

Levothyroxine-13C9-15N, also known as L-Thyroxine-13C9,15N, is a synthetic form of the thyroid hormone thyroxine . Its primary targets are cells in the body that have thyroid hormone receptors, which include nearly every cell in the body . The thyroid hormones play a crucial role in the body’s metabolic processes, growth, and development .

Mode of Action

This compound acts as a replacement in deficiency syndromes such as hypothyroidism . It is a synthetically prepared levo-isomer of thyroxine (T4), a tetra-iodinated tyrosine derivative . In the body, T4 is converted into its active metabolite, triiodothyronine (T3), through deiodination . T3 then binds to thyroid hormone receptors in the cells, influencing metabolic activity .

Biochemical Pathways

The regulation of thyroid hormones within the hypothalamic-pituitary-thyroid (HPT) axis is complex, consisting of multiple feedback and feed-forward loops . The thyroid gland, under the influence of Thyroid Stimulating Hormone (TSH) released by the pituitary gland, produces and secretes T4, which is then converted into T3 . T3 exerts the majority of the physiological effects of the thyroid hormones .

Pharmacokinetics

The bioavailability of this compound is about 70% following an oral dose, with absorption occurring mainly in the ileum and jejunum . Maximum plasma concentrations of T4 are achieved about 3 hours after an oral dose . The long terminal half-life of orally administered T4, about 7.5 days, is consistent with once-daily dosing . It undergoes hepatic conversion to T3, and about 80% of T4 is deiodinated in the kidney and periphery .

Result of Action

This compound replacement therapy reverses many metabolic disturbances associated with hypothyroidism, including resetting of reduced energy expenditure and metabolic rate, correction of dyslipidemia, improvement in insulin sensitivity and glycemic control, and reversal of a pro-inflammatory and procoagulant state . It also leads to the eventual correction of mood disturbances .

Action Environment

Several factors can influence the action, efficacy, and stability of this compound. For instance, certain medical conditions, especially those affecting the gut, and a number of drugs, supplements, or foodstuffs can reduce the absorption and absolute bioavailability of T4 . Age can also modestly reduce T4 absorption . Environmental factors such as temperature and humidity may affect the stability of the compound .

Analyse Biochimique

Biochemical Properties

Levothyroxine-13C9-15N plays a crucial role in biochemical reactions, particularly in the regulation of metabolism and energy expenditure. It interacts with several enzymes and proteins, including thyroxine-binding globulin (TBG), transthyretin, and albumin, which are responsible for its transport in the bloodstream. The compound also binds to thyroid hormone receptors (TRs) in target tissues, influencing the transcription of genes involved in metabolic processes . The interaction with these biomolecules is essential for maintaining homeostasis and regulating metabolic rate.

Cellular Effects

This compound affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell growth, differentiation, and survival . Additionally, it impacts gene expression by binding to thyroid hormone response elements (TREs) in the DNA, leading to the activation or repression of target genes . This regulation affects cellular metabolism, including glucose and lipid metabolism, and plays a role in maintaining energy balance.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to thyroid hormone receptors (TRα and TRβ) in the nucleus of target cells . This binding induces conformational changes in the receptors, allowing them to interact with coactivators or corepressors and subsequently bind to thyroid hormone response elements (TREs) on the DNA . This interaction modulates the transcription of genes involved in various physiological processes, including metabolism, growth, and development.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound remains stable under controlled conditions, but its activity can diminish over extended periods . Long-term exposure to this compound in vitro or in vivo can lead to alterations in cellular function, including changes in gene expression and metabolic activity . These temporal effects are important for understanding the compound’s pharmacokinetics and pharmacodynamics.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively restores normal thyroid hormone levels and metabolic function in hypothyroid animals . At high doses, it can cause toxic effects, including hyperthyroidism, characterized by increased heart rate, weight loss, and nervousness. These dosage-dependent effects highlight the importance of precise dosing in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to thyroid hormone metabolism. It is metabolized in the liver by deiodinases, which remove iodine atoms to convert it into active triiodothyronine (T3) or inactive reverse triiodothyronine (rT3) . The compound also interacts with enzymes such as sulfotransferases and glucuronosyltransferases, which facilitate its conjugation and excretion . These metabolic pathways are crucial for regulating the levels and activity of thyroid hormones in the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed by specific transporters and binding proteins. It is primarily carried in the bloodstream by thyroxine-binding globulin (TBG), transthyretin, and albumin . These proteins protect the hormone from degradation and facilitate its delivery to target tissues. Once inside cells, the compound can be transported to the nucleus, where it exerts its effects on gene expression .

Subcellular Localization

This compound localizes to specific subcellular compartments, including the nucleus and mitochondria . In the nucleus, it binds to thyroid hormone receptors and regulates gene transcription. In mitochondria, it influences energy production and metabolic activity by modulating the expression of mitochondrial genes. The subcellular localization of this compound is essential for its diverse physiological functions.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la L-Thyroxine-13C9,15N implique l'incorporation d'isotopes de carbone-13 et d'azote-15 dans la molécule de thyroxine. Cela est généralement réalisé par synthèse organique en plusieurs étapes, en commençant par des précurseurs marqués isotopiquement. Les conditions de réaction impliquent souvent l'utilisation de catalyseurs spécifiques, de solvants et de contrôles de température pour assurer l'incorporation des isotopes aux positions souhaitées.

Méthodes de production industrielle

La production industrielle de L-Thyroxine-13C9,15N suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique des mesures strictes de contrôle de la qualité pour garantir la pureté et l'enrichissement isotopique du produit final. Les installations de production sont équipées de technologies de pointe pour manipuler en toute sécurité et efficacement les composés marqués isotopiquement.

Analyse Des Réactions Chimiques

Types de réactions

La L-Thyroxine-13C9,15N subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent en utilisant des agents oxydants comme le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement en utilisant des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium aluminium.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre, souvent en utilisant des réactifs comme des halogènes ou des nucléophiles.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène, permanganate de potassium et autres agents oxydants dans des conditions contrôlées de température et de pH.

Réduction : Borohydrure de sodium, hydrure de lithium aluminium et autres agents réducteurs dans des conditions anhydres.

Substitution : Halogènes, nucléophiles et autres réactifs dans des conditions spécifiques de solvant et de température.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation de la L-Thyroxine-13C9,15N peut produire divers dérivés oxydés, tandis que la réduction peut produire des formes réduites du composé.

Applications de recherche scientifique

La L-Thyroxine-13C9,15N a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisée comme étalon interne dans des techniques analytiques comme la GC-MS et la LC-MS pour la quantification de la L-thyroxine.

Biologie : Employée dans des études métaboliques pour suivre les voies et les transformations de la thyroxine dans les systèmes biologiques.

Médecine : Utilisée dans des études pharmacocinétiques pour comprendre l'absorption, la distribution, le métabolisme et l'excrétion de la thyroxine.

Industrie : Appliquée au contrôle de la qualité des formulations pharmaceutiques contenant de la thyroxine.

Mécanisme d'action

La L-Thyroxine-13C9,15N exerce ses effets en imitant l'action de la thyroxine naturelle. Elle se lie aux récepteurs des hormones thyroïdiennes dans le noyau des cellules cibles, régulant l'expression des gènes impliqués dans le métabolisme, la croissance et le développement . Les cibles moléculaires comprennent diverses enzymes, protéines de transport et facteurs de transcription qui médient les effets physiologiques de la thyroxine.

Comparaison Avec Des Composés Similaires

La L-Thyroxine-13C9,15N peut être comparée à d'autres composés marqués isotopiquement, tels que :

L-Tyrosine-13C9,15N : Un autre acide aminé marqué par des isotopes stables utilisé dans des études métaboliques et comme étalon interne.

L-Leucine-13C6,15N : Utilisée dans des études de synthèse protéique et comme traceur isotopique.

L-Sérine-13C3,15N : Employée dans la recherche métabolique et protéomique.

La spécificité de la L-Thyroxine-13C9,15N réside dans son application spécifique à la quantification et à l'étude de la thyroxine, ce qui en fait un outil précieux dans la recherche sur l'hormone thyroïdienne et les domaines connexes.

Propriétés

IUPAC Name |

(2S)-2-(15N)azanyl-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl](1,2,3-13C3)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11I4NO4/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23/h1-2,4-5,12,21H,3,20H2,(H,22,23)/t12-/m0/s1/i1+1,2+1,3+1,6+1,10+1,11+1,12+1,14+1,15+1,20+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUIIKFGFIJCVMT-LPIUGHGLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1I)O)I)O[13C]2=[13C]([13CH]=[13C]([13CH]=[13C]2I)[13CH2][13C@@H]([13C](=O)O)[15NH2])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11I4NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

786.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.